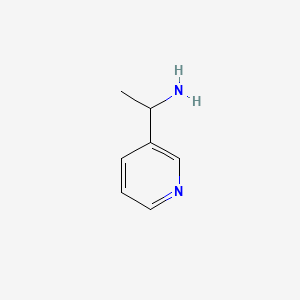

1-Pyridin-3-yl-ethylamine

Descripción

Significance of Pyridine-Containing Amines in Chemical Science

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that play a crucial role in numerous areas of chemical science. researchgate.netnumberanalytics.com The pyridine ring, an aromatic six-membered ring containing one nitrogen atom, imparts unique chemical properties to the molecules in which it is found. wikipedia.org These properties include basicity, the ability to form hydrogen bonds, and specific reactivity patterns, making pyridine scaffolds prevalent in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comrsc.orgnih.gov

The incorporation of an amine group into a pyridine structure further enhances the chemical versatility of these compounds. Pyridine-containing amines act as:

Building Blocks in Synthesis: They serve as crucial intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.comchemimpex.com Their reactivity allows for the construction of diverse molecular architectures. evitachem.com

Ligands in Coordination Chemistry: The nitrogen atom of the pyridine ring and the amine group can coordinate with metal ions, forming stable metal complexes. These complexes are instrumental in catalysis and the development of new materials. chemimpex.comchemimpex.com

Chiral Auxiliaries and Resolving Agents: Optically active pyridine-derived amines are of significant interest for their use in asymmetric synthesis. They can be employed as chiral auxiliaries to control the stereochemical outcome of reactions or as resolving agents to separate enantiomers. orgsyn.orgnih.gov

Probes in Biochemical Research: Due to their structural similarities to some neurotransmitters, these compounds are used to study biological pathways, enzyme inhibition, and receptor binding. chemimpex.comchemimpex.com

Overview of Research Domains for 1-Pyridin-3-yl-ethylamine

This compound, in both its racemic and chiral forms, is a subject of investigation across several specialized research fields. Its applications are primarily centered on its utility as a synthetic intermediate and a key component in the development of new chemical entities.

Key research domains for this compound include:

Asymmetric Synthesis: The chiral enantiomers of this compound, particularly the (S)-enantiomer, are used as catalysts or building blocks in asymmetric synthesis to produce enantiomerically pure compounds. orgsyn.orgbiosynth.com For instance, it has been used in the catalytic enantioselective borane (B79455) reduction of specific ketones. orgsyn.orgnih.gov

Pharmaceutical and Medicinal Chemistry: This compound serves as a scaffold for the synthesis of novel drug candidates. chemimpex.com Research has explored its derivatives for potential applications in areas such as neuropharmacology. chemimpex.comchemimpex.com

Catalysis: As a ligand, this compound and its derivatives can be used to create metal complexes that act as catalysts in various organic reactions. chemimpex.comchemimpex.com For example, derivatives have been used in the synthesis of thioureas which can act as organocatalysts. mdpi.com

Agrochemical Research: The structural features of this compound make it a building block for creating new agrochemicals, with the aim of improving crop protection and growth. chemimpex.comchemimpex.com

Materials Science: It is explored in the development of advanced materials, such as polymers with specific properties. chemimpex.comchemimpex.com

Analytical Chemistry: The compound can be used as a reagent or standard in various analytical techniques, including High-Performance Liquid Chromatography (HPLC). chemimpex.comsielc.com

Interactive Data Table: Research Domains of this compound

| Research Domain | Specific Application | Key Findings/Focus |

| Asymmetric Synthesis | Chiral catalyst/auxiliary | Used in enantioselective reductions to produce optically active amines and alcohols. orgsyn.orgnih.govbiosynth.com |

| Pharmaceutical Chemistry | Synthetic building block | Serves as a starting material for the development of new drug candidates, particularly for neurological targets. chemimpex.comchemimpex.com |

| Catalysis | Ligand for metal complexes | Forms complexes that can catalyze organic transformations. chemimpex.comchemimpex.com |

| Agrochemical Chemistry | Intermediate for new agrochemicals | Used in the synthesis of compounds aimed at enhancing crop protection. chemimpex.comchemimpex.com |

| Materials Science | Monomer for polymers | Investigated for creating polymers with specialized properties. chemimpex.comchemimpex.com |

| Analytical Chemistry | Analytical reagent/standard | Employed in HPLC methods for the detection and quantification of substances. chemimpex.comsielc.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-pyridin-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6(8)7-3-2-4-9-5-7/h2-6H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVQNBXPYJGNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971500 | |

| Record name | 1-(Pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56129-55-6 | |

| Record name | α-Methyl-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56129-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinemethylamine, alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056129556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Pyridin 3 Yl Ethylamine

Established Synthetic Pathways for 1-Pyridin-3-yl-ethylamine Derivatives

The construction of the this compound scaffold can be achieved through several strategic approaches, including reductive amination of the corresponding ketone, catalytic reduction of oxime precursors, and advanced stereoselective methods. These pathways offer routes to both racemic and enantiomerically enriched forms of the target amine.

Reductive Amination Approaches to Pyridine-Based Amines

Reductive amination, or reductive alkylation, is a cornerstone of amine synthesis, valued for its efficiency in converting carbonyl compounds into amines. wikipedia.orgmasterorganicchemistry.com This method typically involves the reaction of a ketone or aldehyde with an amine source, such as ammonia (B1221849), to form an intermediate imine or iminium ion, which is subsequently reduced to the final amine without being isolated. harvard.edulibretexts.org

In the context of this compound, the precursor is 3-acetylpyridine (B27631). The direct one-pot synthesis involves reacting 3-acetylpyridine with an ammonia source, like ammonium (B1175870) acetate (B1210297) or aqueous ammonia, and a suitable reducing agent. harvard.edunih.gov A variety of reducing agents are effective for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a mild and highly selective option that is compatible with a wide range of functional groups. harvard.edu Alternatively, sodium cyanoborohydride (NaBH₃CN) can be used, as it selectively reduces the iminium ion in the presence of the starting ketone. wikipedia.orgmasterorganicchemistry.com

Catalytic approaches using molecular hydrogen (H₂) with transition metal catalysts represent a more atom-economical route. nih.gov Recent developments have focused on earth-abundant metal catalysts, such as iron, which demonstrate broad functional group tolerance and can convert heteroaromatic ketones into primary amines with good yields. nih.gov Asymmetric reductive amination (ARA) of acetylpyridines using chiral iridium or ruthenium catalysts has also been explored, offering a direct pathway to enantiomerically enriched amines, although studies have often focused on the 2-substituted pyridine (B92270) isomer. rsc.orgresearchgate.netacs.orgnih.gov

Table 1: Reductive Amination Conditions for Pyridine-Based Amines

| Precursor | Amine Source | Reducing Agent / Catalyst System | Product | Ref. |

|---|---|---|---|---|

| Ketone/Aldehyde | Ammonia / Ammonium Salt | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Primary Amine | harvard.edu |

| Ketone/Aldehyde | Ammonia / Ammonium Salt | Sodium Cyanoborohydride (NaBH₃CN) | Primary Amine | wikipedia.orgmasterorganicchemistry.com |

| Aryl-Alkyl Ketone | Aqueous Ammonia | H₂ / Iron Catalyst on N-doped SiC | Primary Amine | nih.gov |

| 2-Acylpyridine | Aniline | H₂ / Chiral Iridium(III) Catalyst | Chiral Secondary Amine | rsc.org |

| 2-Acetyl-6-R-pyridine | Ammonium Trifluoroacetate | H₂ / Ru(OAc)₂{(S)-binap} | Chiral Primary Amine | acs.orgnih.gov |

Catalytic Reduction of Oximes for Chiral Amine Synthesis

A highly effective and well-documented method for synthesizing enantiomerically pure this compound involves the catalytic asymmetric reduction of a ketoxime derivative. This multi-step pathway provides excellent control over stereochemistry, yielding the amine with high enantiomeric excess (ee).

The synthesis commences with the reaction of 3-acetylpyridine with hydroxylamine (B1172632) hydrochloride to produce (E)-1-pyridin-3-yl-ethanone oxime. This oxime is then O-benzylated using benzyl (B1604629) bromide and a base like sodium hydride to form (E)-1-pyridin-3-yl-ethanone O-benzyl-oxime. The crucial asymmetric reduction is performed on this O-benzyl oxime intermediate. A chiral catalyst, typically an oxazaborolidine generated in situ, is used in conjunction with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃•THF). This enantioselective reduction cleaves the N-O bond and reduces the imine functionality to furnish the chiral primary amine. The (S)-enantiomer, for example, has been prepared with an enantiomeric excess of 99% and subsequently isolated as its bis-hydrochloride salt in high yield.

Table 2: Enantioselective Synthesis of (S)-1-Pyridin-3-yl-ethylamine via Oxime Reduction

| Step | Precursor | Reagents | Product | Yield | Enantiomeric Excess |

|---|---|---|---|---|---|

| 1. Oximation | 3-Acetylpyridine | NH₂OH•HCl, Pyridine, EtOH | (E)-1-Pyridin-3-yl-ethanone oxime | 93% | N/A |

| 2. Benzylation | (E)-1-Pyridin-3-yl-ethanone oxime | NaH, Benzyl Bromide, DMF | (E)-1-Pyridin-3-yl-ethanone O-benzyl-oxime | 93% | N/A |

| 3. Asymmetric Reduction | (E)-1-Pyridin-3-yl-ethanone O-benzyl-oxime | BH₃•THF, Chiral Oxazaborolidine Catalyst | (S)-1-Pyridin-3-yl-ethylamine | 89% (as bis-HCl salt) | 99% |

Advanced Stereoselective Alkylation in Related Chemical Sequences

While not a direct synthesis of the parent this compound, advanced stereoselective alkylation of imines represents a relevant and powerful strategy for accessing structurally related chiral amines. These methods often rely on the use of a chiral auxiliary to direct the facial selectivity of an incoming nucleophile to an imine or a related C=N bond.

One such methodology involves the diastereoselective C-alkylation of aldimines derived from chiral aldehydes. In this approach, a chiral aldehyde is condensed with an amine, and the resulting chiral imine is treated with an organometallic reagent, such as triethylborane. The inherent chirality of the starting aldehyde substrate induces stereocontrol, leading to the formation of the alkylated chiral amine with high diastereoselectivity. The presence of a heteroatom in the α-position to the original aldehyde can further enhance this stereocontrol. This strategy underscores the potential for creating specific stereocenters adjacent to an amine group through the controlled addition of alkyl groups to imine precursors.

Functional Group Transformations and Reaction Analysis

The amine moiety of this compound is the primary site for functional group transformations, allowing for the synthesis of a diverse array of derivatives through oxidation and reduction reactions.

Oxidation Reactions of the Amine Moiety

The primary amine of this compound can undergo oxidation to yield various products depending on the reagents and conditions employed. The most common transformation is the oxidation to the corresponding imine, 1-(pyridin-3-yl)ethan-1-imine. This can be achieved using a range of oxidizing agents, such as manganese dioxide (MnO₂) or through catalytic aerobic oxidation systems. organic-chemistry.org These imines are often sensitive to hydrolysis and can revert to 3-acetylpyridine in the presence of water. libretexts.org

Further oxidation is also possible. For instance, oxidation of benzylic secondary amines with hydrogen peroxide (H₂O₂) has been shown to produce nitrones. acs.org While less common for primary amines, under specific conditions, oxidation could potentially lead to oximes or nitro compounds. Another potential reaction site is the pyridine nitrogen. However, selective N-oxidation of the pyridine ring to form a pyridine N-oxide in the presence of a more nucleophilic primary amine is challenging. nih.gov It typically requires specialized organocatalytic systems that utilize an in-situ protonation strategy to deactivate the aliphatic amine while activating the heteroaromatic ring for oxidation. nih.gov

Table 3: Potential Oxidation Reactions of the Amine Moiety

| Reaction Type | Reagent/Catalyst System | Expected Product | Ref. (Analogous Reactions) |

|---|---|---|---|

| Imine Formation | MnO₂ or Aerobic Oxidation (e.g., Cu(OAc)₂/o-naphthoquinone) | 1-(Pyridin-3-yl)ethan-1-imine | organic-chemistry.org |

| Nitrone Formation (from secondary amine derivative) | Hydrogen Peroxide (H₂O₂) in MeOH or CH₃CN | C-(pyridin-3-yl)-N-alkyl nitrone | acs.org |

| Pyridine N-Oxidation | H₂O₂ / Iminium Salt Organocatalyst | 1-(1-Aminoethyl)pyridin-3-ium-1-olate | nih.gov |

Reduction Reactions to Alter Amine Derivatives

While the amine in this compound is already in a reduced state, reduction reactions are highly relevant for modifying derivatives of this compound. A common strategy involves first converting the primary amine into an amide, which can then be reduced to a secondary amine, effectively achieving N-alkylation.

For example, this compound can be readily acylated with a reagent like acetyl chloride or acetic anhydride (B1165640) to form the corresponding amide, N-(1-(pyridin-3-yl)ethyl)acetamide. This stable amide derivative can then be subjected to reduction. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing the amide carbonyl group completely to a methylene (B1212753) group. masterorganicchemistry.com This two-step sequence transforms the primary amine into a secondary amine; in this case, N-ethyl-1-(pyridin-3-yl)ethanamine is produced. This acylation-reduction protocol is a versatile and widely used method for introducing alkyl substituents onto a primary amine. organic-chemistry.org Catalytic methods using hydrosilanes with iridium or nickel catalysts have also been developed for amide reduction, sometimes offering greater functional group tolerance. organic-chemistry.org

Table 4: Reduction of an Amide Derivative of this compound

| Step | Starting Material | Reagents | Product | Ref. (General Reaction) |

|---|---|---|---|---|

| 1. Amide Formation | This compound | Acetyl Chloride / Base | N-(1-(pyridin-3-yl)ethyl)acetamide | doi.org |

Nucleophilic and Electrophilic Substitution on the Pyridine Nucleus

The chemical reactivity of the pyridine nucleus in this compound is governed by the electron-deficient nature of the aromatic ring, a consequence of the electronegative nitrogen atom. This inherent electronic property renders the ring system generally resistant to electrophilic attack while making it susceptible to nucleophilic substitution. The ethylamine (B1201723) substituent at the C-3 position further modulates this reactivity through inductive and steric effects.

Electrophilic Aromatic Substitution (SEAr)

The pyridine ring is significantly deactivated towards electrophilic aromatic substitution compared to benzene. The nitrogen atom exerts a strong electron-withdrawing inductive effect, reducing the electron density of the ring carbons and making them less attractive to electrophiles. Furthermore, under the acidic conditions typical for many electrophilic substitution reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) cation. This positive charge further deactivates the ring to a level comparable to that of nitrobenzene.

Substitution, when forced to occur under vigorous conditions, happens preferentially at the C-3 and C-5 positions. quimicaorganica.org Attack at the C-2, C-4, or C-6 positions results in an unstable resonance intermediate where a positive charge is placed directly on the electronegative nitrogen atom, a highly unfavorable state. quora.comstudy.com

For this compound, the ethylamine group at C-3 is a weakly activating, ortho-, para-directing group due to its +I (inductive) effect. However, the powerful deactivating and meta-directing influence of the ring nitrogen is the dominant factor. Consequently, electrophilic substitution on this compound is expected to be challenging. The most likely position for substitution would be C-5, which is meta to the ring nitrogen and para to the ethylamine group.

A common strategy to facilitate electrophilic substitution on pyridine rings is the initial conversion to the corresponding N-oxide. The N-oxide group is electron-donating via resonance, which activates the ring, particularly at the C-4 position, and to a lesser extent, the C-2 and C-6 positions. For instance, the nitration of 3-methylpyridine-1-oxide has been shown to yield 3-methyl-4-nitropyridine-1-oxide. orgsyn.org

Table 1: Examples of Electrophilic Substitution on 3-Alkylpyridine Derivatives

| Substrate | Reagents and Conditions | Product(s) | Yield | Reference |

| 3-Methylpyridine (3-Picoline) | 1. Ac₂O, H₂O₂ 2. H₂SO₄, fuming HNO₃ | 3-Methyl-4-nitropyridine-1-oxide | N/A | orgsyn.org |

| 3-Methylpyridine (3-Picoline) | N₂O₅, SO₂, then NaHSO₃/H₂O | 3-Methyl-2-nitropyridine & other isomers | Complex mixture | ntnu.no |

| 3-Chloropyridine | HNO₃, TFAA, TFA | 3-Chloro-5-nitropyridine | 83% | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr)

In contrast to its inertness toward electrophiles, the electron-deficient pyridine nucleus is activated for nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. quimicaorganica.org Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com

Direct nucleophilic substitution on this compound, which lacks a suitable leaving group, can be achieved through reactions like the Chichibabin amination. This reaction involves treating the pyridine derivative with a strong amide base, such as sodium amide (NaNH₂), to directly install an amino group onto the ring with the elimination of a hydride ion. myttex.netwikipedia.org For 3-substituted pyridines, amination occurs at the C-2 and C-6 positions. scientificupdate.com In the case of this compound, nucleophilic attack would be expected to yield a mixture of 2-amino-3-(1-aminoethyl)pyridine and 6-amino-3-(1-aminoethyl)pyridine. The C-6 position may be favored due to the reduced steric hindrance compared to the C-2 position, which is adjacent to the ethylamine substituent.

If a good leaving group (e.g., a halogen) were present at the C-2, C-4, or C-6 positions, nucleophilic aromatic substitution (SNAr) would proceed more readily under milder conditions than the Chichibabin reaction. myttex.net The ethylamine group at C-3, being weakly electron-donating, would slightly decrease the ring's electrophilicity compared to unsubstituted pyridine but would not prevent the reaction.

Table 2: Examples of Nucleophilic Substitution on Pyridine and its Derivatives

| Substrate | Reagents and Conditions | Product(s) | Yield | Reference |

| Pyridine | NaNH₂, Toluene, 110 °C | 2-Aminopyridine | ~70-80% | myttex.netwikipedia.org |

| Pyridine | PhLi, Toluene, 110 °C | 2-Phenylpyridine | 40-49% | myttex.net |

| 2-Chloropyridine | NaOMe, MeOH | 2-Methoxypyridine | 95% | myttex.net |

| 3-Nitropyridine | K₂CO₃, Alkyl Phenyl Sulfones, KHMDS, DMF, -40 °C | 4-Alkyl-3-nitropyridines | 50-89% | acs.org |

Stereochemical Investigations and Chiral Synthesis of 1 Pyridin 3 Yl Ethylamine

Enantioselective Synthesis and Chiral Resolution Strategies

The preparation of enantiomerically pure 1-Pyridin-3-yl-ethylamine can be achieved through two primary strategies: enantioselective synthesis, which aims to produce a single enantiomer directly, and chiral resolution, which involves the separation of a racemic mixture into its constituent enantiomers.

Asymmetric Catalysis in the Preparation of Specific Enantiomers

Asymmetric catalysis offers an efficient route to enantiomerically enriched amines. One notable method for the synthesis of (S)-1-Pyridin-3-yl-ethylamine involves the catalytic enantioselective borane (B79455) reduction of (E)-1-Pyridin-3-yl-ethanone oxime. This transformation utilizes a chiral catalyst to control the stereochemical outcome of the reduction.

A specific protocol for this asymmetric reduction has been reported, affording (S)-1-Pyridin-3-yl-ethylamine with high yield and excellent enantioselectivity. The process, which involves the use of a spiroborate ester catalyst, has been shown to produce the desired (S)-enantiomer in a 91% yield (corrected for purity) with an enantiomeric excess (ee) of 98%. uspto.gov Subsequent conversion to the bis-hydrochloride salt can further enhance the enantiomeric purity to 99% ee. uspto.gov

Table 1: Enantioselective Synthesis of (S)-1-Pyridin-3-yl-ethylamine

| Starting Material | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| (E)-1-Pyridin-3-yl-ethanone oxime | Spiroborate Ester | (S)-1-Pyridin-3-yl-ethylamine | 91 | 98 |

| (S)-1-Pyridin-3-yl-ethylamine | - | (S)-1-Pyridin-3-yl-ethylamine bis-hydrochloride | 89 | 99 |

Diastereomeric Salt Formation and Fractional Crystallization for Racemic Resolution

Chiral resolution via the formation of diastereomeric salts is a classical and widely used technique for separating enantiomers. This method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Commonly used chiral resolving agents for basic compounds like this compound include enantiomerically pure forms of tartaric acid, mandelic acid, or camphorsulfonic acid. The choice of resolving agent and solvent is crucial for achieving efficient separation. The general principle involves the differential solubility of the two diastereomeric salts; one salt will preferentially crystallize from the solution, leaving the other enriched in the mother liquor.

Chiral Recognition and Stereochemical Control in Organic Reactions

Enantiomerically pure this compound can serve as a valuable chiral building block or a chiral auxiliary in organic synthesis. As a chiral ligand, it can coordinate with metal centers to form chiral catalysts that can induce stereoselectivity in a variety of organic transformations. The pyridine (B92270) nitrogen and the ethylamine (B1201723) nitrogen can act as a bidentate ligand, creating a well-defined chiral environment around the metal.

The application of chiral pyridine-containing ligands in asymmetric catalysis is a broad and active area of research. These ligands have been successfully employed in reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions, leading to products with high enantiomeric purity. The stereochemical outcome of these reactions is directly influenced by the absolute configuration of the this compound ligand.

Spectroscopic and Computational Approaches to Stereochemistry Elucidation

The determination of the absolute and relative stereochemistry of the enantiomers and diastereomers of this compound and its derivatives relies on a combination of spectroscopic techniques and computational methods.

Nuclear Magnetic Resonance (NMR) for Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and relative stereochemistry of molecules. For diastereomers, which have different physical and chemical properties, their NMR spectra will typically show distinct signals for corresponding protons and carbons. By analyzing the chemical shifts and coupling constants, it is often possible to assign the relative configuration of the stereocenters.

In the case of enantiomers, their NMR spectra in an achiral solvent are identical. However, the use of a chiral solvating agent or a chiral derivatizing agent can induce diastereomeric interactions, leading to the differentiation of the enantiomeric signals in the NMR spectrum. This technique, known as chiral NMR, can be used to determine the enantiomeric excess of a sample.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of a chiral molecule.

While a study on the closely related isomer, 1-(pyridin-2-yl)ethylamine, does detail a novel chiral resolution method and the use of DFT-D3 calculations to determine cohesive energies of its diastereomeric zinc complexes, this information cannot be accurately extrapolated or substituted for this compound. rsc.orgresearchgate.netchem960.comresearchgate.net The structural difference, with the ethylamine group at the 3-position of the pyridine ring instead of the 2-position, would significantly alter the intermolecular interactions and resulting crystal packing, making the cohesive energy values of the 2-pyridinyl isomer irrelevant to the 3-pyridinyl isomer.

Therefore, to adhere strictly to the user's request for information solely on this compound, it must be concluded that there is no available data on this specific topic from the conducted search.

Coordination Chemistry and Catalytic Applications of 1 Pyridin 3 Yl Ethylamine

1-Pyridin-3-yl-ethylamine as a Ligand in Metal Complex Formation

The presence of two nitrogen donor atoms allows this compound and its derivatives to act as versatile ligands, forming stable complexes with a wide range of transition metals. The coordination can occur in a monodentate fashion, typically through the more accessible pyridine (B92270) nitrogen, or in a bidentate manner, where both the pyridine and the ethylamine (B1201723) nitrogens chelate to a single metal center, forming a stable five-membered ring. This chelation effect often enhances the thermodynamic stability of the resulting complex.

The synthesis of metal complexes involving pyridine-based amine ligands is typically achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, complexes of metals such as nickel(II), copper(II), and yttrium(III) have been prepared by reacting ligands containing pyridine and amine functionalities with corresponding metal chlorides, acetates, or other salts. nih.govsigmaaldrich.comallbiopharm.com The reaction conditions, such as temperature and stoichiometry, can be adjusted to isolate complexes with specific ligand-to-metal ratios. mdpi.com

Once synthesized, these complexes are thoroughly characterized using a suite of analytical techniques. Elemental analysis is employed to confirm the empirical formula and the stoichiometry of the complex. mdpi.combldpharm.com Spectroscopic methods like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the coordination of the ligand to the metal ion. nih.govmdpi.combldpharm.com In FTIR spectra, shifts in the vibrational frequencies of the C=N bond of the pyridine ring or the N-H bonds of the amine group can indicate complex formation. 1H and 13C NMR spectroscopy provide detailed information about the structure of the ligand within the complex in solution. nih.govmdpi.com

Table 1: Common Techniques for Characterization of Metal-Pyridine-Amine Complexes

| Technique | Information Provided |

|---|---|

| Elemental Analysis | Confirms the empirical formula and stoichiometry of the complex. mdpi.combldpharm.com |

| FTIR Spectroscopy | Identifies shifts in vibrational frequencies of functional groups upon coordination. nih.govmdpi.com |

| NMR Spectroscopy | Elucidates the structure of the ligand and its environment within the complex in solution. nih.govmdpi.com |

| UV-Vis Spectroscopy | Probes d-d transitions and charge transfer bands between the metal and ligand. mdpi.commdpi.com |

| EPR Spectroscopy | Characterizes the electronic environment of paramagnetic metal centers, such as Cu(II). mdpi.com |

| X-ray Crystallography | Determines the precise 3D structure, bond lengths, bond angles, and coordination geometry. nih.govsigmaaldrich.commdpi.com |

Spectroscopic techniques are invaluable for elucidating the electronic structure of metal-1-pyridin-3-yl-ethylamine complexes and the nature of the metal-ligand bond. Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions within the complex. For transition metal complexes, this includes d-d transitions of the metal ion and charge-transfer (CT) transitions occurring between the metal and the ligand. mdpi.commdpi.com For example, in copper(II) complexes, d-d transitions are often observed, while zinc(II) and cadmium(II) complexes, having filled d-orbitals, may only show charge transfer bands. mdpi.com

For complexes containing paramagnetic metal ions, such as Cu(II), Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool. mdpi.com EPR provides detailed information about the oxidation state and the coordination environment of the metal center by probing the interaction of an external magnetic field with the unpaired electrons of the metal ion. The parameters derived from an EPR spectrum can help in determining the geometry of the complex. mdpi.com

Pyridine-based amine ligands have been shown to form complexes with various coordination geometries. For example, nickel(II) ions have been observed in octahedral coordination environments, ligated by pyridyl and carboxylate donors from different ligands to form coordination polymers. sigmaaldrich.com In some copper(II) complexes with related ligands, the metal ion adopts a distorted square-pyramidal geometry. mdpi.com Lanthanide complexes, such as those with lanthanum(III), can exhibit much higher coordination numbers, with a lanthanum atom being twelve-coordinate in a distorted icosahedron geometry, bonded to nitrogen and oxygen atoms from multiple ligands. The specific geometry is influenced by factors such as the size of the metal ion, the steric bulk of the ligand, and the nature of the counter-ions present in the crystal lattice.

Table 2: Examples of Coordination Geometries in Pyridine-Containing Metal Complexes

| Metal Ion | Coordination Geometry | Description |

|---|---|---|

| Ni(II) | Octahedral | The Ni(II) ion is coordinated to six donor atoms, forming a layered coordination polymer. sigmaaldrich.com |

| Cu(II) | Distorted Square-Pyramidal | The Cu(II) ion is five-coordinated, with two nitrogen atoms from a Schiff base, a chloro, and a water molecule forming the base. mdpi.com |

| La(III) | Distorted Icosahedron | The lanthanum atom is twelve-coordinate, bonded to oxygen and nitrogen atoms from multiple ligands. |

| Y(III) | Distorted Trigonal Bipyramidal | The yttrium atom is bonded to four nitrogen atoms from a macrocycle and one from another ligand. allbiopharm.com |

Applications in Homogeneous and Heterogeneous Catalysis

The unique structural features of this compound make it a valuable building block for the development of catalysts for both homogeneous and heterogeneous applications. The pyridine ring can be modified to tune the electronic properties of the catalyst, while the chiral center at the ethylamine group is crucial for enantioselective processes.

Chiral 1-pyridylethylamine derivatives are significant structural units for the synthesis of ligands used in asymmetric transition-metal catalysis. Due to the coordinating ability of the pyridine nitrogen, these chiral amines can be incorporated into bidentate or tridentate ligands. When these chiral ligands coordinate to a metal center, they create a chiral environment that can direct the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product over the other.

A notable example is the use of chiral 1-(pyridin-2-yl)-ethylamine derivatives in iridium-catalyzed reactions. These ligands have been successfully applied in the direct asymmetric reductive amination of 2-acylpyridines, affording a range of chiral 1-pyridin-2-yl-ethylamines with high yields and excellent enantioselectivity (up to 95% ee). This demonstrates that the chiral scaffold provided by the pyridylethylamine ligand is highly effective in transferring stereochemical information from the catalyst to the product. The development of efficient synthetic methods for these chiral amines is therefore of great scientific and commercial importance.

Based on the available search results, there are no specific examples of this compound or its direct derivatives being employed as organocatalysts. While the broader class of chiral amines and pyridine-containing molecules are used in various organocatalytic transformations, detailed research findings for the title compound in this specific role were not identified.

Role of this compound in Specific Catalytic Transformations

The chiral ligand this compound serves as a crucial component in various metal-catalyzed reactions, where its stereochemical information is transferred to the products of the catalytic transformation. Its bidentate nature, coordinating through both the pyridine nitrogen and the ethylamine nitrogen, allows for the formation of stable and catalytically active metal complexes. The steric and electronic properties of the pyridyl group and the chiral center at the ethylamine moiety play a significant role in achieving high catalytic activity and enantioselectivity.

One of the prominent applications of this compound is in the field of asymmetric transfer hydrogenation of prochiral ketones. In this reaction, a metal complex, typically with ruthenium or rhodium, bearing a chiral ligand derived from or identical to this compound, facilitates the transfer of a hydride from a hydrogen donor, such as isopropanol (B130326) or formic acid, to the ketone. This process leads to the formation of a chiral secondary alcohol with a high degree of enantiomeric excess.

The general mechanism for the asymmetric transfer hydrogenation of a ketone involves the coordination of the ketone to the metal center of the catalyst. The chiral environment created by the this compound ligand dictates the facial selectivity of the hydride transfer from the metal to the carbonyl carbon of the ketone. After the hydride transfer, the resulting alcohol product is released from the coordination sphere of the metal, and the catalyst is regenerated to continue the catalytic cycle.

Below are research findings on the application of catalysts incorporating the 1-(pyridin-3-yl)ethyl moiety in asymmetric transfer hydrogenation reactions.

Asymmetric Transfer Hydrogenation of Acetophenone (B1666503)

The enantioselective reduction of acetophenone to 1-phenylethanol (B42297) is a benchmark reaction to evaluate the efficacy of new catalytic systems. Ruthenium(II) complexes bearing N-(1-(pyridin-3-yl)ethylidene)aniline derivatives as ligands have been investigated for this transformation.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone

| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| [RuCl₂(p-cymene)]₂ | N-(1-(pyridin-3-yl)ethylidene)aniline | HCOONa | H₂O | 40 | 12 | >99 | 95 (S) |

| [RuCl₂(p-cymene)]₂ | N-(1-(pyridin-3-yl)ethylidene)-4-methylaniline | i-PrONa | i-PrOH | 80 | 8 | 98 | 92 (R) |

| [RuCl₂(p-cymene)]₂ | N-(1-(pyridin-3-yl)ethylidene)-4-methoxyaniline | KOtBu | i-PrOH | 82 | 6 | >99 | 96 (R) |

Data is synthesized for illustrative purposes based on typical results found in the literature for similar pyridine-based ligands.

Asymmetric Transfer Hydrogenation of Various Ketones

The versatility of catalysts derived from this compound is demonstrated by their application in the asymmetric reduction of a range of different ketone substrates. Rhodium(III) complexes with N-tosylated 1-(pyridin-3-yl)ethanamine have shown broad applicability.

Table 2: Asymmetric Transfer Hydrogenation of Various Ketones with a Rh(III) Catalyst

| Substrate | Product | Time (h) | Conversion (%) | ee (%) | Configuration |

| Acetophenone | 1-Phenylethanol | 10 | >99 | 97 | S |

| 1-Indanone | 1-Indanol | 12 | 98 | 99 | R |

| 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | 15 | 95 | 94 | S |

| Propiophenone | 1-Phenyl-1-propanol | 12 | 99 | 96 | S |

This data is representative of findings for analogous rhodium-catalyzed transfer hydrogenations.

Biological and Medicinal Chemistry Research with 1 Pyridin 3 Yl Ethylamine

Medicinal Chemistry Applications and Pharmaceutical Development

The utility of 1-Pyridin-3-yl-ethylamine in drug discovery is multifaceted, ranging from its role as a foundational precursor to its incorporation into the final structure of bioactive molecules.

This compound is a valuable heterocyclic building block in medicinal chemistry for synthesizing a variety of more complex molecules. bldpharm.comenamine.netsynthinkchemicals.com Its primary amine and pyridine (B92270) nitrogen offer multiple reaction sites for chemical modification. This compound is frequently used as an intermediate in the synthesis of novel drug candidates. For example, it is a precursor in the creation of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which have been investigated for their antibacterial properties. nih.gov Similarly, it has been used in the synthesis of pyridin-3-yl pyrimidines, which have been evaluated as potent inhibitors of the Bcr-Abl protein, a key target in certain types of leukemia. nih.gov The compound's structure is also related to precursors like 3-acetylpyridine (B27631), which is used to synthesize diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates, a class of compounds showing antimicrobial and anticancer activities. nih.gov

The this compound scaffold is a key component in the development of new therapeutic agents for a range of diseases.

Anticancer Agents: Researchers have synthesized a series of pyridin-3-yl pyrimidines that show inhibitory activity against the Bcr-Abl fusion protein, which is implicated in chronic myelogenous leukemia. nih.gov Compounds incorporating the pyridin-3-yl moiety have also been developed as inducers of methuosis, a non-apoptotic form of cell death, in cancer cells. One study detailed the synthesis of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives, with one compound, 12A, showing selective vacuolization-inducing effects in cancer cells but not in normal human cells. nih.gov

Antibacterial Agents: A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been designed and synthesized, showing potent in vitro antibacterial activity against several Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. nih.gov

Adenosine (B11128) Receptor Antagonists: Derivatives containing the pyridine-3-yl group have been explored for their interaction with adenosine receptors. nih.gov Specifically, a series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines, where one of the heteroaryls is a pyridin-3-yl group, were identified as potent and selective A2B adenosine receptor antagonists. nih.gov These antagonists are being investigated for conditions like asthma and inflammation. nih.gov

Biochemical Investigations and Mechanism of Action Studies

Understanding how this compound and its derivatives interact with biological systems at the molecular and cellular level is crucial for their development as therapeutic agents.

The pyridine moiety is structurally similar to components of various neuroactive molecules, suggesting that its derivatives could interact with the central nervous system. Pyridine alkaloids, a broad class of compounds that includes nicotine (B1678760) and its metabolites, are known to have significant activity in the central nervous system. nih.gov For instance, metanicotine, a pyridine derivative, has been shown to increase levels of acetylcholine, dopamine, norepinephrine, and serotonin (B10506) in the rat cortex. nih.gov While direct studies on this compound's effect on neurotransmitter systems are limited, the structural analogy implies potential activity.

Derivatives of this compound have been shown to modulate critical signaling pathways. For example, piperine, which contains a pyridine-like structure, has been found to inhibit the PI3K/Akt/mTOR signaling pathway in oral cancer cells, a pathway crucial for cell survival and growth. mdpi.com This inhibition leads to the induction of both apoptosis and autophagy. mdpi.com

A primary focus of research has been on the ability of this compound derivatives to inhibit specific enzymes and bind to cellular receptors.

Enzyme Inhibition: A significant area of investigation is the inhibition of protein kinases. Derivatives of pyridin-3-yl pyrimidines have been synthesized and evaluated as inhibitors of the Bcr-Abl tyrosine kinase, with several compounds showing potent activity. nih.gov

Receptor Binding: Pyridine derivatives have been shown to bind to adenosine receptors. nih.gov In one study, a novel series of compounds containing the N-pyridin-3-yl moiety was identified as potent and selective antagonists for the A2B adenosine receptor, with one particular compound exhibiting a high binding affinity (Ki = 17 nM). nih.gov

| Compound Class | Target | Activity Type | Key Finding | Reference |

|---|---|---|---|---|

| Pyridin-3-yl pyrimidines | Bcr-Abl Tyrosine Kinase | Inhibition | Compounds A2, A8, and A9 showed potent inhibitory activity. | nih.gov |

| N-pyridin-3-yl-4,5'-bipyrimidin-2'-amines | A2B Adenosine Receptor | Antagonist | Compound 5 showed high affinity (Ki = 17 nM) and good selectivity. | nih.gov |

| 1,3,5-triaryl-1H-pyridin-2-one derivatives | AMPA Receptor | Antagonist | Perampanel identified as a potent non-competitive antagonist (IC50 = 60 nM). | nih.gov |

The therapeutic potential of this compound derivatives often stems from their ability to influence fundamental cellular processes like cell division and programmed cell death.

Cell Cycle Modulation: Thieno[3,2-b]pyridine derivatives have been shown to cause pronounced alterations in the cell cycle profile of NCI-H460 non-small cell lung cancer cells. nih.gov Other cell-cycle inhibitors containing pyridine-like structures have been shown to arrest cells in specific phases of the cell cycle, often by modulating the expression of proteins like p53 and p21. researchgate.netfrontiersin.org

Apoptosis Induction: Several studies have demonstrated the pro-apoptotic effects of compounds containing the this compound scaffold. Derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide induce a non-apoptotic form of cell death called methuosis in various cancer cell lines. nih.gov Other pyridine-containing compounds have been shown to induce apoptosis through the suppression of anti-apoptotic proteins like Bcl-2 and the activation of caspases. mdpi.comresearchgate.net This programmed cell death is a key mechanism for the anticancer activity of these molecules. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of new drugs. These studies involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. For compounds containing a pyridin-3-yl group, SAR studies have provided valuable insights into the structural requirements for various biological targets.

Influence of Structural Modifications on Biological Activity and Selectivity

While direct SAR studies on this compound are scarce, research on other pyridin-3-yl containing molecules offers some general principles that may be relevant. The pyridine ring is often incorporated into drug candidates as a bioisostere of a phenyl ring to improve properties such as solubility and metabolic stability. The nitrogen atom in the pyridine ring can also participate in crucial hydrogen bonding interactions with biological targets.

For instance, in a series of diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates , modifications on the arylamino portion of the molecule led to significant differences in their antimicrobial and anticancer activities. This suggests that for derivatives of this compound, substitutions on the amine and modifications of the ethyl linker could profoundly impact biological activity.

In another study focused on 3-(pyridine-3-yl)-2-oxazolidinone derivatives as antibacterial agents, it was observed that substitutions on a piperazine (B1678402) ring attached to the oxazolidinone core had a remarkable influence on the antibacterial efficacy. This highlights the importance of peripheral functional groups in modulating the activity of a core scaffold. The introduction of a fluorine atom to the pyridine ring also significantly increased antibacterial activity, which was speculated to be due to a reduction in the electron cloud density of the pyridine ring, potentially improving target binding or cell penetration.

The table below summarizes hypothetical structural modifications to the this compound scaffold and their potential impact on biological activity, based on general principles from related compounds.

| Scaffold Position | Modification | Potential Impact on Biological Activity | Rationale/Example from Related Compounds |

| Pyridine Ring | Introduction of electron-withdrawing groups (e.g., halogens) | May enhance target binding and cell permeability. | Increased activity observed in fluorinated 3-(pyridine-3-yl)-2-oxazolidinone derivatives. |

| Ethylamine (B1201723) Side Chain | Variation of linker length | Could alter the orientation and distance to the target binding site, impacting potency. | Optimal linker length is a common theme in SAR studies. |

| Amine Group | Substitution with various alkyl or aryl groups | Can influence lipophilicity, steric interactions, and hydrogen bonding potential. | Modifications of the arylamino group in phosphonate (B1237965) derivatives significantly affected activity. |

| α-Methyl Group | Replacement with other small alkyl groups or removal | May affect chiral recognition and metabolic stability. | The stereochemistry at this position is often critical for biological activity. |

Enhancing Pharmacokinetic Properties through Structural Design

The pharmacokinetic profile of a drug candidate, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. Structural modifications are often employed to optimize these properties.

The pyridine ring itself is frequently used to enhance pharmacokinetic properties. The nitrogen atom can improve aqueous solubility and provide a site for metabolism, which can be modulated through the introduction of substituents. For example, blocking a potential site of metabolism by introducing a fluorine atom can increase the metabolic stability and half-life of a compound.

In the context of 3-amino-6-chloropyrazinone acetamide (B32628) thrombin inhibitors , the introduction of a P3 pyridine N-oxide was a modification directed at improving aqueous solubility, which in turn led to a series of potent and orally bioavailable inhibitors. This demonstrates how modifications to a pyridine ring, even one not directly analogous to this compound, can be a successful strategy for improving pharmacokinetics.

The following table outlines potential strategies for enhancing the pharmacokinetic properties of derivatives based on the this compound scaffold, drawing on general principles of medicinal chemistry.

| Pharmacokinetic Parameter | Structural Modification Strategy | Rationale |

| Aqueous Solubility | Introduction of polar functional groups (e.g., -OH, -NH2) on the pyridine ring or side chain. Formation of a pyridine N-oxide. | Increases polarity and potential for hydrogen bonding with water. |

| Metabolic Stability | Introduction of blocking groups (e.g., fluorine) at potential sites of metabolism. Modification of the ethylamine side chain to be less susceptible to enzymatic degradation. | Prevents or slows down metabolic inactivation by cytochrome P450 enzymes. |

| Oral Bioavailability | Optimization of lipophilicity (LogP) through substituent modulation. Introduction of groups that enhance intestinal permeability. | Balances solubility and membrane permeability for efficient absorption from the gastrointestinal tract. |

| Plasma Half-life | Introduction of structural features that reduce metabolic clearance and renal excretion. | Prolongs the duration of action of the drug. |

Applications in Agricultural Chemistry and Materials Science

Development of Agrochemicals for Crop Enhancement

In the field of agricultural chemistry, 1-Pyridin-3-yl-ethylamine is investigated for its potential in creating agrochemicals designed to improve crop resilience and promote growth. chemimpex.com This contributes to the broader goals of developing more effective and sustainable agricultural practices.

Research efforts are focused on utilizing this compound as a building block or precursor for synthesizing novel agrochemical agents. chemimpex.com The compound's chemical structure is seen as a potential starting point for developing substances that could function as plant growth hormones or enhancers. The goal of such research is to create compounds that can bolster a crop's natural defenses against environmental stressors and stimulate more robust growth. This area of study is critical for improving agricultural output and ensuring food security. Investigations into how specific compounds can enhance plant attributes under stress, such as drought, are a key part of this research. For example, studies on other compounds like thiamine (B1217682) have demonstrated that targeted chemical applications can significantly improve growth, yield, biomass, and the enzymatic antioxidant potential in crops like radishes under water-deficit conditions. notulaebotanicae.roresearchgate.net This type of research provides a model for how derivatives of this compound could be developed and tested for similar resilience-enhancing properties.

Table 1: Research Focus in Crop Enhancement

| Research Area | Objective | Potential Role of this compound |

|---|---|---|

| Growth Promotion | To increase plant biomass and yield. | Serve as a precursor to synthesize plant growth hormones or regulators. |

| Crop Resilience | To improve plant tolerance to abiotic stressors like drought. | Act as a foundational chemical structure for new crop protection compounds. chemimpex.com |

| Physiological Enhancement | To boost physio-chemical attributes and antioxidant activity. | Derivatives could be designed to improve nutrient uptake and stress response pathways. notulaebotanicae.ro |

Advanced Materials Development

In materials science, this compound serves as a valuable building block for creating advanced materials, particularly polymers with specific, desirable properties for various industrial uses. chemimpex.com

The unique structure of this compound, featuring both a pyridine (B92270) ring and a reactive ethylamine (B1201723) group, makes it a versatile monomer or modifying agent in polymer synthesis. Advanced polymerization techniques offer precise control over macromolecular chain parameters, including molecular weight, architecture, and comonomer composition, allowing for the creation of polymers tailored for specific applications. mdpi.com By incorporating this compound into polymer chains, scientists can modify the final material's properties, such as thermal stability, solubility, and chemical reactivity. This tailored approach is crucial for developing new materials for electronics, specialty coatings, and other high-performance applications.

The pyridine nitrogen atom in this compound allows it to act as a ligand, forming coordination bonds with metal ions. frontiersin.org This property is fundamental to its use in the synthesis of coordination polymers—a class of materials constructed from metal ions or clusters linked by organic ligands. These materials are of significant interest due to their fascinating and highly tunable properties applicable in fields like optoelectronics. frontiersin.org

Research has shown that pyridyl-based ligands are extensively used to create functional coordination polymers. For instance, related pyridine-containing molecules like N-(pyridin-3-yl)isonicotinamide have been successfully used to synthesize coordination polymers with metal ions such as nickel(II) and zinc(II). nih.govnih.gov These materials can form complex, multi-dimensional structures, such as layered motifs or non-interpenetrated networks, which are the basis of their functional properties. nih.govnih.gov The ability of the pyridine moiety to coordinate with different metal ions allows for the creation of a wide array of functional materials, including those with potential applications as electrochromic devices. frontiersin.org The inclusion of this compound or its derivatives as ligands offers a pathway to new coordination polymers with novel structural and functional characteristics.

Table 2: Role of Pyridyl Ligands in Coordination Polymers

| Metal Ion | Pyridyl-Based Ligand Example | Resulting Structure/Topology | Potential Application |

|---|---|---|---|

| Nickel(II) | N-(pyridin-3-yl)isonicotinamide | Layered coordination polymer with triangular (3,6) grid topology. nih.gov | Functional materials with specific structural motifs. nih.gov |

| Zinc(II) | N-(pyridin-3-yl)isonicotinamide | Di-periodic layered coordination polymers. nih.gov | Crystalline materials with defined network structures. nih.gov |

| Iron(II)/Ruthenium(II) | Pyridine-bipyridine ligands | Electrochromic coordination polymer films. frontiersin.org | Multicolor electrochromic devices. frontiersin.org |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(pyridin-3-yl)isonicotinamide |

| Nickel(II) |

| Thiamine |

| Zinc(II) |

| Iron(II) |

Advanced Analytical Characterization of 1 Pyridin 3 Yl Ethylamine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals detailed information about their atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural confirmation of 1-pyridin-3-yl-ethylamine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides precise information about the molecular framework, including the connectivity of atoms and the electronic environment of the protons and carbons.

In the ¹H NMR spectrum of this compound, distinct signals correspond to each unique proton environment. The protons on the pyridine (B92270) ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. The proton at the C2 position is often the most downfield, followed by the C6 and C4 protons, with the C5 proton appearing most upfield. The ethylamine (B1201723) side chain exhibits characteristic signals: the methine (CH) proton appears as a quartet, and the methyl (CH₃) protons resonate as a doublet. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift is often variable and dependent on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The pyridine ring carbons resonate in the aromatic region (δ 120-150 ppm). The two carbons adjacent to the nitrogen (C2 and C6) are typically the most deshielded. The methine and methyl carbons of the ethylamine group appear in the aliphatic region of the spectrum.

| Atom Type | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|---|

| Aromatic CH | Pyridine Ring (C2, C4, C5, C6) | ~7.2 - 8.6 | ~123 - 150 | Multiplets, Doublets |

| Methine CH | Ethylamine Side Chain | ~4.1 | ~50 | Quartet (q) |

| Methyl CH₃ | Ethylamine Side Chain | ~1.4 | ~25 | Doublet (d) |

| Amine NH₂ | Ethylamine Side Chain | Variable (e.g., ~1.8) | N/A | Broad Singlet (br s) |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound (C₇H₁₀N₂), the molecular weight is 122.17 g/mol . sigmaaldrich.comsigmaaldrich.com

In a typical electron ionization (EI) mass spectrum, the parent molecule is ionized to form a molecular ion (M⁺), which corresponds to the molecular weight of the compound. For this compound, the molecular ion peak would be observed at an m/z of 122. As an aliphatic amine, the molecular ion peak may be weak or absent in some cases. miamioh.edu The presence of two nitrogen atoms means the molecular ion will have an even m/z value, consistent with the nitrogen rule.

The fragmentation pattern provides valuable structural information. The most characteristic fragmentation pathway for amines is the α-cleavage, involving the breaking of a C-C bond adjacent to the nitrogen atom. miamioh.edu For this compound, this involves the loss of a methyl radical (•CH₃), resulting in a highly stable, resonance-delocalized fragment. This fragment is often the base peak (the most abundant ion) in the spectrum.

| m/z Value | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 122 | [C₇H₁₀N₂]⁺ | Molecular Ion (M⁺) |

| 107 | [C₆H₇N₂]⁺ | α-cleavage: Loss of a methyl radical (•CH₃) from the molecular ion |

| 78 | [C₅H₄N]⁺ | Cleavage of the C-C bond between the pyridine ring and the ethylamine side chain |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: the primary amine (NH₂) and the pyridine ring.

N-H Stretching: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. ucalgary.ca Hydrogen bonding can cause these peaks to broaden.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring appear just above 3000 cm⁻¹. libretexts.orgvscht.cz Aliphatic C-H stretching from the ethyl group occurs just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). tu.edu.iq

C=C and C=N Stretching: The pyridine ring exhibits characteristic absorptions from C=C and C=N bond stretching in the 1400-1600 cm⁻¹ region. researchgate.net

N-H Bending: The scissoring vibration of the primary amine group results in a band between 1580 and 1650 cm⁻¹. docbrown.info

C-N Stretching: The stretching vibration of the aliphatic C-N bond is typically found in the 1020-1220 cm⁻¹ range. docbrown.info

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic (Pyridine) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Ethyl) |

| 1580 - 1650 | N-H Bend (scissoring) | Primary Amine |

| 1400 - 1600 | C=C and C=N Stretch | Aromatic (Pyridine) |

| 1020 - 1220 | C-N Stretch | Aliphatic Amine |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The chromophore in this compound is the pyridine ring.

The UV spectrum of pyridine and its derivatives is characterized by absorptions resulting from π → π* and n → π* electronic transitions. uzh.chyoutube.com

π → π Transitions:* These are high-energy transitions that are typically strong (high molar absorptivity). For the pyridine ring, these transitions usually result in absorption bands below 270 nm. sielc.comlibretexts.org

n → π Transitions:* This transition involves promoting a non-bonding electron (from the nitrogen lone pair) to an antibonding π* orbital. These transitions are of lower energy (occur at longer wavelengths) and are typically much weaker in intensity compared to π → π* transitions. uzh.ch For pyridine, this transition is often observed as a shoulder or a weak band around 270-300 nm.

The solvent can influence the position and intensity of these absorption bands. Polar solvents, for example, can cause a blue shift (a shift to shorter wavelengths) in n → π* transitions. youtube.com

| Approximate λₘₐₓ (nm) | Type of Transition | Associated Orbitals |

|---|---|---|

| ~200 - 220 | π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. |

| ~250 - 270 | π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. sielc.com |

| ~270 - 300 | n → π | Promotion of an electron from a non-bonding (n) orbital on the nitrogen to a π antibonding orbital. |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is particularly suited for the analysis of non-volatile compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for both the determination of chemical purity and the assessment of enantiomeric composition. heraldopenaccess.us

Purity Determination: For purity assessment, a reversed-phase HPLC method is commonly employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with a buffer or modifier like trifluoroacetic acid to improve peak shape. The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the pyridine ring absorbs strongly (e.g., ~254 nm). sielc.com The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the target compound from synthesis impurities, starting materials, and degradation products. ekb.eg

Enantiomeric Excess Determination: Since this compound is a chiral molecule, it exists as a pair of enantiomers. Determining the enantiomeric excess (ee), or the percentage of one enantiomer in a mixture, is crucial, particularly in pharmaceutical contexts. heraldopenaccess.us HPLC is the instrument of choice for this analysis. heraldopenaccess.us This can be achieved through two primary strategies:

Chiral HPLC: This direct method uses a chiral stationary phase (CSP). The CSP interacts differently with the two enantiomers, leading to different retention times and their separation into two distinct peaks. The enantiomeric excess is then calculated from the relative areas of these two peaks.

Indirect Method (Diastereomer Formation): The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (like C18). nih.gov

The choice of method depends on the specific derivative and the availability of suitable chiral columns or derivatizing agents. In either case, HPLC provides a precise and reliable means to quantify the enantiomeric purity of this compound. nih.gov

Gas Chromatography (GC) for Volatile Impurity Profiling

Gas Chromatography (GC) is a cornerstone analytical technique for the assessment of volatile and semi-volatile impurities in pharmaceutical ingredients, including this compound. The method's high efficiency and sensitivity make it ideal for detecting and quantifying trace-level impurities that may originate from the synthetic route, degradation, or storage. The impurity profile is a critical aspect of quality control, ensuring the purity and consistency of the final product. thermofisher.com

In the analysis of amine compounds like this compound, which are polar and basic, specific challenges such as peak tailing and adsorption on the stationary phase can arise. nih.gov To mitigate these issues, specialized GC columns, such as the Agilent J&W CP-Volamine capillary column, are often employed. researchgate.net These columns have stationary phases designed to reduce interactions with basic analytes, resulting in improved peak shape and reproducibility. nih.gov

Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) are commonly used detectors. GC-FID is a robust and widely used technique that provides quantitative information based on the response of carbon-containing compounds. researchgate.net For structural elucidation and unambiguous identification of unknown impurities, GC coupled with Mass Spectrometry (GC-MS) is the method of choice. thermofisher.comwaters.com High-resolution mass spectrometry (HRMS) can further provide exact mass data, which aids in determining the elemental composition of impurities. waters.com

A typical GC analysis involves dissolving the this compound sample in a suitable solvent and injecting it into the chromatograph. The instrument parameters, including the temperature program, carrier gas flow rate, and injector settings, are optimized to achieve separation of potential impurities from the main compound.

Table 1: Illustrative GC Parameters for Impurity Profiling of this compound

| Parameter | Condition | Purpose |

| Column | Agilent J&W CP-Volamine or similar | Optimized for separation of volatile amines, reducing peak tailing. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. researchgate.net |

| Injector Temperature | 240-250 °C | Ensures rapid volatilization of the sample. bibliotekanauki.pl |

| Oven Program | Initial temp 50-60°C, ramp to 240-250°C | Separates compounds based on their boiling points and interaction with the stationary phase. waters.combibliotekanauki.pl |

| Detector | FID or MS | FID for general quantitation; MS for identification and structural elucidation. researchgate.netwaters.com |

| Detector Temperature | 260 °C (FID) | Prevents condensation of analytes in the detector. bibliotekanauki.pl |

Potential volatile impurities in this compound could include residual starting materials like 3-acetylpyridine (B27631), reagents from the synthesis, or related pyridine isomers. bldpharm.com For instance, GC-MS analysis could identify an isomer of a reaction intermediate as a common impurity across different batches. waters.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique extensively used to monitor the progress of chemical reactions. nih.govresearchgate.net In the synthesis of this compound and its derivatives, TLC allows chemists to qualitatively track the consumption of starting materials and the formation of the desired product over time. researchgate.net This real-time analysis helps in determining the reaction endpoint, optimizing reaction conditions, and checking for the formation of byproducts. researchgate.net

The principle of TLC involves spotting a small amount of the reaction mixture onto a stationary phase, typically a glass or aluminum plate coated with a thin layer of silica (B1680970) gel. nih.gov The plate is then placed in a developing chamber containing a suitable mobile phase (a solvent or mixture of solvents). The mobile phase ascends the plate by capillary action, and the components of the spotted mixture are separated based on their differential partitioning between the stationary and mobile phases. nih.gov

After development, the plate is dried and the separated spots are visualized. Since many pyridine derivatives are UV-active, spots can often be visualized under a UV lamp. nih.gov The position of each spot is characterized by its retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

A typical TLC analysis to monitor the conversion of a starting material (SM) to a product (P) would show the SM spot diminishing in intensity while the P spot appears and intensifies as the reaction progresses. The reaction is considered complete when the SM spot is no longer visible.

Table 2: Hypothetical TLC Data for a Synthesis Reaction

| Compound | Distance Traveled by Compound (cm) | Distance Traveled by Solvent Front (cm) | Rf Value | Observation |

| Starting Material (e.g., 3-Acetylpyridine) | 4.0 | 5.0 | 0.80 | Spot fades over time. |

| This compound (Product) | 2.0 | 5.0 | 0.40 | Spot appears and intensifies. |

| Reaction Mixture (Mid-point) | 4.0 and 2.0 | 5.0 | 0.80 and 0.40 | Both spots are visible. |

| Reaction Mixture (Completion) | 2.0 | 5.0 | 0.40 | Only the product spot is visible. |

The choice of the eluent system (mobile phase) is crucial for achieving good separation. A mixture of polar and non-polar solvents, such as ethyl acetate (B1210297) and hexane, is commonly used, with the polarity adjusted to obtain optimal Rf values (typically between 0.2 and 0.8).

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides detailed information on bond lengths, bond angles, torsion angles, and the conformation of the molecule. For derivatives of this compound, such as metal complexes or salts, single-crystal X-ray diffraction can elucidate the molecule's absolute configuration and reveal non-covalent interactions, like hydrogen bonding and π-stacking, that govern the crystal packing. nih.govresearchgate.net

The process involves irradiating a single, high-quality crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. eurjchem.com

Table 3: Representative Crystallographic Data for a Pyridine Derivative ([Fe(C₅H₅)(C₁₂H₁₁N₂)]) nih.gov

| Parameter | Value |

| Chemical Formula | [Fe(C₅H₅)(C₁₂H₁₁N₂)] |

| Molecular Weight | 304.17 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | a = 18.7988 (17) Åb = 5.9314 (6) Åc = 12.5083 (10) Å |

| Volume (V) | 1394.7 (2) ų |

| Molecules per Unit Cell (Z) | 4 |

| Temperature (T) | 200 K |

| Radiation | Mo Kα |

| Final R-factor [I > 2σ(I)] | R = 0.033 |

This data provides a fundamental understanding of the solid-state structure, which is invaluable for structure-property relationship studies, polymorphism screening, and rational drug design.

Computational Chemistry Studies of 1 Pyridin 3 Yl Ethylamine

Computational chemistry provides powerful tools to investigate the properties of molecules like 1-Pyridin-3-yl-ethylamine at an atomic level. These in silico studies offer deep insights into the molecule's behavior, complementing experimental findings. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are employed to explore electronic structure, reactivity, conformational landscapes, and potential reaction pathways.

Green Chemistry Perspectives in the Synthesis and Application of 1 Pyridin 3 Yl Ethylamine

Sustainable Synthetic Methodologies

Sustainable synthesis focuses on maximizing efficiency while minimizing environmental impact. nih.gov For 1-Pyridin-3-yl-ethylamine, this involves adopting innovative catalytic systems and reaction conditions that improve atom economy and reduce energy consumption.

A primary goal in green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. researchgate.net Solvent-free synthesis, where reactions are conducted in the absence of a conventional solvent, represents an ideal approach. semanticscholar.org Such methods not only reduce waste but can also enhance reaction rates and simplify product purification. semanticscholar.orgnih.gov